1-Amino-6-cyanonaphthalene

Solvatochromism Fluorescent Probes Environmental Polarity Sensing

Select 1-Amino-6-cyanonaphthalene for its exclusively 1,6-substituted push-pull motif, which other C₁₁H₈N₂ regioisomers cannot replicate. This scaffold delivers >100-fold fluorescence turn-on in nonpolar environments and ~100 nm solvatochromic emission shift, enabling ratiometric polarity sensing and validated abasic-site DNA detection. Procuring unverified isomers risks critical experimental failure in fluorescence-based assays. Ensure your next probe library or bioimaging study is built on the correct, application-validated fluorophore.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 73399-92-5
Cat. No. B3056687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-6-cyanonaphthalene
CAS73399-92-5
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C#N)C(=C1)N
InChIInChI=1S/C11H8N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,13H2
InChIKeyXNCQQTJNDIPSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-6-Cyanonaphthalene (CAS 73399-92-5): Core Chemical Identity and Baseline Specifications for Research Procurement


1-Amino-6-cyanonaphthalene (synonyms: 5-aminonaphthalene-2-carbonitrile, 5-amino-2-naphthonitrile) is an organic compound with the molecular formula C11H8N2 and a molecular weight of 168.19 g/mol [1]. It is a naphthalene derivative functionalized with an electron-donating amino group at the 1-position and an electron-withdrawing cyano group at the 6-position, creating a classic 'push-pull' conjugated aromatic system [2]. This structural motif establishes the compound as a building block for fluorescent probes, dyes, and fine chemicals . The compound is commercially available with a typical purity specification of ≥95% and is recommended for long-term storage in a cool, dry environment .

Why Generic Substitution of 1-Amino-6-Cyanonaphthalene (73399-92-5) with Other Aminocyanonaphthalenes Is Scientifically Inadvisable


While several aminocyanonaphthalene regioisomers share the same molecular formula (C11H8N2), their substitution patterns dictate profoundly divergent photophysical and chemical behaviors that preclude functional interchangeability. The 1-amino-6-cyano substitution creates a unique 'push-pull' vector across the naphthalene ring that is absent or altered in other isomers [1]. For example, the 1-amino-5-cyanonaphthalene isomer is optimized for a specific 'dye assembly' cascade reaction for nitric oxide sensing, not the broad solvatochromism of the 1,6-derivative [2]. Similarly, 6-amino-2-naphthonitrile (CAS 129667-70-5) exhibits fundamentally different fluorescence quenching behavior and lacks the pronounced environment-sensitive response observed for 1-amino-6-cyanonaphthalene [3]. Procuring an unverified analog based solely on structural similarity therefore carries a high risk of experimental failure, particularly in fluorescence-based applications where the precise geometry of the donor-acceptor pair is critical.

1-Amino-6-Cyanonaphthalene (73399-92-5): A Quantitative Comparison of Key Performance Metrics Against Structural Analogs


Solvatochromic Fluorescence Shift: 1-Amino-6-Cyanonaphthalene vs. 1-Cyanonaphthalene

1-Amino-6-cyanonaphthalene demonstrates an exceptionally large solvatochromic shift in emission maximum (λmax.em) in response to changes in solvent polarity, a property critical for probing hydrophobic microenvironments. In contrast, the non-aminated analog, 1-cyanonaphthalene, lacks a strong intramolecular charge-transfer character and thus does not exhibit this pronounced, environment-dependent shift, limiting its utility as a polarity reporter [1].

Solvatochromism Fluorescent Probes Environmental Polarity Sensing

Fluorescence Intensity Enhancement: 1-Amino-6-Cyanonaphthalene vs. 1-Amino-5-Cyanonaphthalene

Upon transitioning from a highly polar aqueous environment to a nonpolar hexane environment, the fluorescence intensity of 1-amino-6-cyanonaphthalene increases by more than 100-fold [1]. The 1-amino-5-cyanonaphthalene isomer, while also environmentally sensitive, exhibits a different magnitude of response; its fluorescence quantum yield was reported to decrease from 0.95 in 1,4-dioxane to 0.04 in water, representing a roughly 24-fold change under these specific conditions [2]. The >100-fold intensity change of the 1,6-isomer represents a significantly larger dynamic range for a 'turn-on' fluorescence application.

Fluorescence Quantum Yield Turn-on Probes Biopolymer Sensing

Synthetic Accessibility as a Differentiator: 1-Amino-6-Cyanonaphthalene vs. 1-Amino-5-Cyanonaphthalene

While the synthesis of the 1-amino-5-cyanonaphthalene isomer requires a multi-step sequence with challenging regioselective nitration and separation steps [1], 1-amino-6-cyanonaphthalene can be prepared via more straightforward routes, often from commercially available 1,6-disubstituted naphthalene precursors or through direct functionalization. The patent literature indicates that the 1,6-substitution pattern is targeted for its favorable electronic properties, implying that its synthesis is not hindered by the same regioisomeric purification challenges as the 1,5-isomer [2]. This translates to potentially lower procurement costs and more reliable supply for large-scale research programs.

Synthetic Route Efficiency Precursor Procurement Cost-Effective Synthesis

Electronic 'Push-Pull' System Efficacy: 1-Amino-6-Cyanonaphthalene vs. 6-Amino-2-Naphthonitrile

The specific 1,6-substitution pattern of 1-amino-6-cyanonaphthalene is designed to create an efficient intramolecular charge-transfer (ICT) state, which is the origin of its strong solvatochromism [1]. In contrast, 6-amino-2-naphthonitrile places the donor and acceptor groups on adjacent rings, which can lead to a twisted intramolecular charge transfer (TICT) state. Studies on related 2,6-disubstituted naphthalenes like PRODAN and its analogs show that this TICT state often results in strong fluorescence deactivation in polar solvents, rather than a simple wavelength shift [2]. Therefore, the 1,6-isomer is selected for applications requiring a robust, emissive ICT probe, whereas the 2,6-isomer may be more suitable for systems where TICT deactivation is desired.

Intramolecular Charge Transfer Fluorophore Design Photophysics

Validated Application in Biopolymer Sensing: 1-Amino-6-Cyanonaphthalene vs. Undefined General-Purpose Fluorophores

The solvatochromic properties of 1-amino-6-cyanonaphthalene have been specifically validated for detecting abasic sites in duplex DNA, a key application in genotoxicity and DNA repair research [1]. This constitutes a peer-reviewed, application-specific proof-of-concept that generic naphthalene-based fluorophores lack. For instance, while many aromatic amines are fluorescent, their response to the hydrophobic pocket of an abasic site would be uncharacterized and likely insufficient without the optimized 1,6-donor-acceptor arrangement. This validated use case provides a clear, risk-mitigated path for a researcher incorporating the probe into a DNA damage assay.

DNA Damage Detection Abasic Site Sensing Biopolymer Assays

Optimal Research and Industrial Deployment Scenarios for 1-Amino-6-Cyanonaphthalene (73399-92-5)


Development of 'Turn-On' Fluorescent Probes for Hydrophobic Binding Pockets

The >100-fold increase in fluorescence intensity of 1-amino-6-cyanonaphthalene upon transfer from water to a nonpolar environment makes it an ideal scaffold for designing 'turn-on' probes. A researcher can conjugate this fluorophore to a ligand targeting a protein, nucleic acid, or lipid membrane. Upon binding to a hydrophobic pocket, the probe will exhibit a dramatic increase in signal, enabling sensitive detection and quantification with a high signal-to-background ratio [1]. This is a direct application of the quantitative intensity change reported in Section 3.

Ratiometric Sensing of Environmental Polarity in Biopolymers

The ~100 nm solvatochromic shift in emission maximum provides the basis for ratiometric sensing. By monitoring the ratio of fluorescence intensity at two different wavelengths (e.g., one corresponding to a polar environment and one to a nonpolar environment), researchers can quantitatively measure the local polarity within a biological system, such as the interior of a protein, the minor groove of DNA, or the core of a lipid bilayer. This application directly leverages the emission shift data [1], offering a more robust and calibration-free measurement compared to simple intensity-based probes.

Synthesis of Advanced 'Push-Pull' Dyes and Functional Materials

The 1,6-substitution pattern is specifically claimed in patents as a key structural motif for creating novel fluorescent substances with high emission efficiency [2]. As a versatile building block, 1-amino-6-cyanonaphthalene can be further derivatized at its amino or cyano groups to create a library of tailored fluorophores with tunable photophysical properties for applications in organic electronics, dye-sensitized solar cells, or advanced bioimaging agents. This scenario is supported by the electronic 'push-pull' system evidence.

Genotoxicity and DNA Repair Assays via Abasic Site Detection

This compound has a validated, published method for detecting abasic (AP) sites in duplex DNA [1]. In this scenario, the fluorophore intercalates into the hydrophobic void left by the missing base, triggering a strong fluorescence signal. This provides a direct, non-radioactive method for quantifying DNA damage and monitoring the activity of DNA repair enzymes, a key workflow in toxicology and oncology research. This application is a direct consequence of the compound's unique solvatochromism and is supported by peer-reviewed evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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